Home > Products > Screening Compounds P26961 > 4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide
4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide -

4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide

Catalog Number: EVT-4540343
CAS Number:
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of the substituted benzoyl chloride precursor. This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. []
  • Step 2: Synthesis of the amine precursor containing the pyrrolidinylpropyl ketone moiety. This multi-step process could involve reacting pyrrolidine with an appropriately substituted 3-bromopropan-1-one, followed by deprotection if necessary. []
  • Step 3: Amide coupling reaction between the synthesized benzoyl chloride and the amine precursor. This reaction is typically carried out in the presence of a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamide

Compound Description: This series of compounds act as proton pump inhibitors, effectively suppressing gastric acid secretion. This mechanism is useful in controlling complications arising from hyperacidity. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 exhibits potent dual inhibitory activity against ABL and c-KIT kinases. This compound demonstrates a unique hinge binding mode involving a hydrogen bond between the kinase backbone NH and its carbonyl oxygen. This characteristic makes it particularly effective against BCR-ABL and c-KIT driven cancers, such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []

Relevance: Both CHMFL-ABL/KIT-155 and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide belong to the benzamide class of compounds, sharing the core benzamide structure. Additionally, both compounds feature a substituted phenyl ring attached to the benzamide nitrogen. Although their specific substituents differ, this structural similarity suggests potential overlap in their pharmacological profiles and warrants further investigation. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase. It exhibits significant activity against the T315I gatekeeper mutant, a mutation known for conferring resistance to existing BCR-ABL kinase inhibitors. This compound showcases strong antiproliferative effects in BCR-ABL/c-KIT driven CML/GISTs cancer cell lines. []

Relevance: AP24534 shares the core benzamide structure with 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, along with a substituted phenyl ring attached to the benzamide nitrogen. The presence of the 4-methylpiperazinylmethyl moiety in both compounds further strengthens their structural similarity. This overlap suggests potential commonalities in their binding interactions and downstream effects, making AP24534 a relevant compound for comparison in the context of structure-activity relationship studies. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate (Imatinib mesylate)

Compound Description: Imatinib mesylate, a tyrosine kinase inhibitor, represents a significant therapeutic agent in leukemia treatment. []

Relevance: Both Imatinib mesylate and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide belong to the benzamide drug class and share a common structural motif: a substituted phenyl ring linked to the benzamide nitrogen. While Imatinib mesylate incorporates a pyrimidine ring and a piperazine ring within its structure, 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide features a pyrrolidine ring. This structural similarity, despite the variations in specific ring structures, suggests a potential for overlapping pharmacological properties. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound acts as a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels. It demonstrates efficacy in treating inflammatory diseases, specifically rheumatoid arthritis. []

Relevance: This compound and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide share the core benzamide structure, a key feature in their respective mechanisms of action. The presence of fluorine atoms in this compound, a common modification in drug design to enhance metabolic stability and binding affinity, also links it to potential variations of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide that might incorporate similar modifications for optimization. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791, a novel, high-affinity 5-HT2A receptor antagonist, demonstrates potent activity on platelets and vascular smooth muscle. This compound exhibits an inhibitory effect on 5-HT-mediated amplification of ADP-stimulated platelet aggregation. [, ]

Relevance: APD791 and 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide share a common benzamide scaffold, a key structural element in their respective pharmacological activities. The presence of a methoxy group in APD791 and a methyl group in 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, both attached to the benzamide ring, further reinforces their structural similarity. [, ]

1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids

Compound Description: This series of quinolone derivatives display potent antibacterial activity. The most potent compound within this series features a cyclopropyl group as the N1 substituent. []

Relevance: While structurally dissimilar to 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, this group of compounds offers a valuable comparison due to the presence of the pyrrolidinyl group. Exploring how modifications to this group in the quinolone series affect their antibacterial activity can provide insights into the structure-activity relationships of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide. []

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

Compound Description: This compound, available in different polymorphs and an amorphous form, exhibits enhanced solubility compared to its existing modifications. [, , ]

Relevance: Although structurally distinct from 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide, this compound's existence in various solid-state forms highlights the importance of polymorphism in drug development. This aspect could be relevant for exploring potential polymorphs of 4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide to identify forms with improved physicochemical properties, such as solubility and bioavailability. [, , ]

Properties

Product Name

4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide

IUPAC Name

4-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H24N2O2/c1-16-4-9-18(10-5-16)21(25)22-19-11-6-17(7-12-19)8-13-20(24)23-14-2-3-15-23/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,22,25)

InChI Key

AZYJXRGLGBNRHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N3CCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.